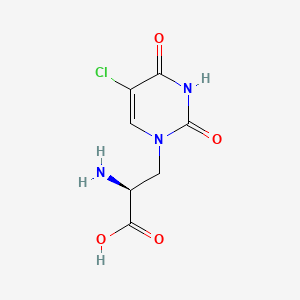
5-Chlorowillardiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chlorowillardiine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorowillardiine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorinated pyrimidine derivatives and L-alanine.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Reaction Steps: The synthetic route may involve multiple steps, including halogenation, nucleophilic substitution, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chlorowillardiine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and viral infections.
Industry: May be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chlorowillardiine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: A chemotherapy agent used to treat certain types of leukemia.
Gemcitabine: Another pyrimidine analog used in the treatment of various cancers.
Uniqueness
5-Chlorowillardiine is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
140187-24-2 |
|---|---|
Formule moléculaire |
C7H8ClN3O4 |
Poids moléculaire |
233.608 |
Nom IUPAC |
(2S)-2-amino-3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 |
Clé InChI |
HEHLSRRDKJVHOM-BYPYZUCNSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Cl |
Synonymes |
5-chlorowillardiine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)
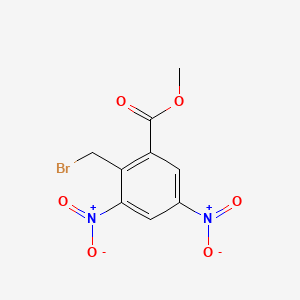

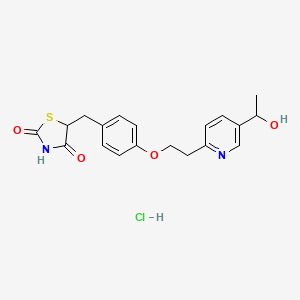
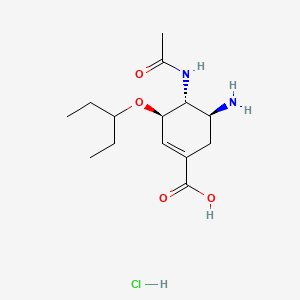
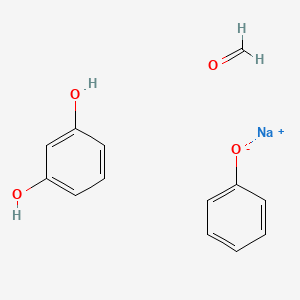

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
